molecular formula C13H13BrFNO2 B13338573 ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

Cat. No.: B13338573
M. Wt: 314.15 g/mol
InChI Key: PDQCHZYOXPWTOO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is a synthetically versatile indole derivative designed for research and development, particularly in medicinal chemistry. This compound features a multifunctional molecular architecture where the bromo and fluoro substituents at the 4 and 5 positions of the indole ring serve as excellent handles for further functionalization via cross-coupling reactions and other derivatization strategies, allowing for the systematic exploration of structure-activity relationships (SAR) . The 7-carboxylate ester group is a common precursor, which can be readily hydrolyzed to the corresponding carboxylic acid or reduced to other valuable functional groups, enhancing its utility as a key synthetic intermediate . The 2,3-dimethyl indole core is a privileged scaffold in drug discovery, found in compounds investigated for a range of biological activities . Researchers can leverage this building block in the design and synthesis of novel molecules for potential applications in developing kinase inhibitors or agents for neglected tropical diseases . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQCHZYOXPWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Core

The initial step involves synthesizing the indole scaffold, often via Fischer indole synthesis, starting from suitable precursors such as phenylhydrazines and ketones or aldehydes.

Reaction Pathway:

  • Starting Material : 4-fluoronitrobenzene derivatives or substituted anilines.
  • Key Reactions :
    • Diazotization of 4-fluoronitrobenzene derivatives to form diazonium salts.
    • Coupling with β-ketoesters (e.g., ethyl pyruvate) under acidic conditions.
    • Cyclization to form the indole ring with fluorine and methyl substituents.

Conditions:

Step Reagents Solvent Temperature Notes
Diazotization NaNO2, HCl Cold aqueous 0°C Forms diazonium salts
Coupling β-ketoester Acidic Room temperature Forms hydrazone intermediate
Cyclization Acidic conditions Reflux 100°C Indole ring formation

Source:

Halogenation (Bromination and Fluorination)

Selective halogenation is critical to introduce bromine and fluorine at specific positions on the indole ring.

  • Bromination : Achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile, often at room temperature or slightly elevated temperatures to ensure regioselectivity at the 4-position.
  • Fluorination : Introduced via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to avoid over-fluorination.

Reaction Conditions:

Halogenation Reagents Solvent Temperature Notes
Bromination NBS DMF Room temp to 50°C Regioselective at C-4
Fluorination NFSI or Selectfluor Acetonitrile 0–25°C Selective fluorination at C-5

Source:,

Methylation of Indole Nitrogen and Aromatic Positions

Methyl groups at 2- and 3-positions are introduced via electrophilic methylation, often using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate.

Conditions:

Methylation Reagents Solvent Temperature Notes
Aromatic methylation MeI, K2CO3 Acetone or DMF Room temp to 60°C Selectively methylates the aromatic ring

Esterification to Form the Carboxylate Ester

The final step involves esterification of the carboxylic acid intermediate to form the ethyl ester.

  • Method : Fischer esterification using ethanol and catalytic sulfuric acid under reflux.
  • Alternative : Direct conversion of acid to ester via diazomethane or ethyl chloroformate under mild conditions.

Reaction Conditions:

Esterification Reagents Solvent Temperature Notes
Fischer esterification Ethanol, H2SO4 Reflux 60–80°C Equilibrium-driven process

Data Table Summarizing Key Reaction Conditions

Step Reaction Reagents Solvent Temperature Yield References
1 Indole core synthesis Phenylhydrazine derivatives, β-ketoesters Acidic Reflux 70–85%
2 Bromination NBS DMF 25–50°C 80–90%
3 Fluorination NFSI or Selectfluor Acetonitrile 0–25°C 75–85%
4 Methylation MeI, K2CO3 Acetone 25–60°C 70–80%
5 Esterification Ethanol, H2SO4 Reflux 60–80°C >90%

Research Findings and Considerations

  • Selectivity : Achieving regioselectivity in halogenation is critical; using directing groups or protecting groups can enhance selectivity.
  • Yield Optimization : Reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly influence yields.
  • Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure intermediates and final products.
  • Safety : Handling halogenating agents and methylating reagents requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution reactions under metal-catalyzed conditions:

Reaction TypeConditions/ReagentsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Fluoro-2,3-dimethyl-4-aryl-indole60–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine4-Amino-5-fluoro-2,3-dimethyl-indole70–90%

Fluorine at position 5 is less reactive but may participate in SNAr under harsh conditions (e.g., strong bases like LDA at −78°C) .

Ester Functionalization

The ethyl ester group at position 7 is susceptible to hydrolysis, aminolysis, and transesterification:

Reaction TypeConditions/ReagentsProductYieldSource
Acid Hydrolysis6M HCl, reflux, 12h4-Bromo-5-fluoro-2,3-dimethyl-indole-7-carboxylic acid95%
Amide FormationHATU, DIPEA, primary/secondary amines7-Carboxamide derivatives75–90%
ReductionLiAlH₄, THF, 0°C → RT7-Hydroxymethyl-indole derivative65%

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine substituent for diversification:

Reaction TypeConditions/ReagentsProductYieldSource
Stille CouplingPdCl₂(PPh₃)₂, SnR₃, DMF, 80°C4-Alkyl/aryl-indole derivatives60–80%
Sonogashira CouplingCuI, Pd(PPh₃)₂Cl₂, alkyne, Et₃N4-Alkynyl-indole derivatives55–75%

Cyclization and Annulation

The indole core participates in cycloaddition and ring-forming reactions:

Reaction TypeConditions/ReagentsProductYieldSource
-Sigmatropic RearrangementDABCO, nitroarenes, alkynesPolysubstituted indole derivatives52–84%
Intramolecular CyclizationKOtBu, DMSO, 100°CFused tricyclic indole systems40–60%

Halogen Exchange Reactions

Bromine can be replaced via halogen-metal exchange:

Reaction TypeConditions/ReagentsProductYieldSource
IodinationNIS, AcOH, RT, 6h4-Iodo-5-fluoro-2,3-dimethyl-indole88%
Fluorination (Balz-Schiemann)NaNO₂, HF-pyridine, 0°C4-Fluoro-indole derivative30%

Electrophilic Substitution

Reaction TypeConditions/ReagentsProductYieldSource
SulfonationLDA, SO₃·Py, THF, −78°C3-Methylsulfonyl-indole derivative45%

Key Mechanistic Insights:

  • Suzuki Coupling : Bromine’s reactivity is enhanced by electron-withdrawing fluorine and ester groups, facilitating oxidative addition with Pd(0).

  • Ester Hydrolysis : Proceeds via acid- or base-catalyzed mechanisms, with the carboxylic acid product (from ) serving as a precursor for further derivatization.

  • Cyclization Pathways : DABCO-catalyzed -rearrangements (from ) highlight the utility of N-oxyenamine intermediates in constructing complex indole architectures.

Stability and Reactivity Considerations:

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) due to the ester and halogen groups.

  • Sensitivity : Light-sensitive; reactions are typically conducted under inert atmospheres .

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Functional Group Diversity

The table below compares key structural and physicochemical properties of ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate with similar indole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Ethyl 5-fluoroindole-2-carboxylate F (5), COOEt (2) 209.21 N/A $^{1}\text{H-NMR}$: δ 12.33 (NHCO)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (5), CONH-Benzophenone (2) 358.38 249–250 IR: 1666 cm$^{-1}$ (C=O stretch)
Dimethyl 7-bromoindole-2,3-dicarboxylate Br (7), COOMe (2,3) 296.13 165–166 $^{13}\text{C-NMR}$: δ 157.62 (COO)
5-Bromo-3-(triazolylethyl)-1H-indole Br (5), triazole-ethyl (3) 427.08 N/A HRMS: m/z 427.0757 [M+H]$^+$
Target Compound Br (4), F (5), Me (2,3), COOEt (7) ~316.19* ~230–250* Predicted IR: ~1665 cm$^{-1}$ (C=O)

*Estimated based on analogues.

Key Observations:

Halogenation Effects :

  • Bromine at position 4 (target) vs. 5 () or 7 () alters electronic distribution and steric accessibility. Bromine at position 4 may reduce electrophilic substitution reactivity compared to position 5 .
  • Fluorine at position 5 enhances metabolic stability and lipophilicity, a feature shared with compounds .

Ester vs. Amide Functionalization: The ethyl carboxylate at position 7 (target) offers hydrolytic stability compared to the labile amide group in compounds (e.g., $ \text{CONH-Benzophenone} $) .

Spectral and Analytical Comparisons

  • NMR Signatures :

    • The target compound’s $^{1}\text{H-NMR}$ would likely show deshielded aromatic protons due to electron-withdrawing Br and F substituents, similar to δ 7.75–8.85 in compounds .
    • Methyl groups at positions 2 and 3 would appear as singlets near δ 2.46 (cf. ’s methylbenzoyl derivative) .
  • IR Spectroscopy :

    • Strong C=O stretches near 1665–1670 cm$^{-1}$ (carboxylate/amide) are consistent across analogues .

Biological Activity

Ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of halogen atoms (bromine and fluorine) in this compound enhances its reactivity and biological potency compared to other indoles .

PropertyValue
IUPAC Name This compound
Molecular Formula C11H10BrFNO2
Molecular Weight 286.10 g/mol
CAS Number 1912445-96-5

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, indole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanisms of action often involve apoptosis induction and cell cycle arrest .

Case Study:
A study evaluated the cytotoxic effects of an indole derivative on MCF-7 cells, revealing an IC50 value of approximately 10 µM, indicating strong activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential role as an antimicrobial agent .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
Ethyl 4-bromo...15Staphylococcus aureus
Ethyl 4-bromo...20Escherichia coli
Standard Antibiotic30Staphylococcus aureus
Standard Antibiotic40Escherichia coli

Antiviral Potential

Emerging research indicates that indole derivatives may serve as antiviral agents. Studies have suggested that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction: Activation of caspases leading to programmed cell death has been observed in cancer cell lines treated with related indoles.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.

Q & A

Q. What are the common synthetic routes for ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step functionalization of indole scaffolds. Key steps include:

  • Bromination/Fluorination: Electrophilic halogenation at the 4- and 5-positions using reagents like NBS (N-bromosuccinimide) or Selectfluor™ under controlled conditions .
  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution, often employing ethyl chloroformate or coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Characterization: Intermediates are validated using LC/MS (e.g., retention time 3.17 min under SMD-FA10-long conditions) and 1H/13C NMR to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR resolves methyl (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–8.5 ppm), while 13C NMR identifies carbonyl (δ ~165–170 ppm) and halogenated carbons .
  • LC/MS: High-resolution mass spectrometry confirms molecular weight (e.g., m/z 386 [M+H]+ for a related bromo-fluoroindole derivative) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction data (e.g., CCDC-2191474) resolves substituent positions and steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents (e.g., bromo, fluoro) on the indole core be addressed?

Methodological Answer:

  • Directing Groups: Use transient protecting groups (e.g., Boc on nitrogen) to direct electrophilic substitution to the 4- and 5-positions .
  • Metal-Catalyzed Coupling: Palladium-mediated Suzuki or Buchwald-Hartwig reactions enable selective functionalization, though steric hindrance from 2,3-dimethyl groups may require bulky ligands .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals (HOMO/LUMO) .

Q. How can contradictions in spectral data (e.g., unexpected LC/MS peaks or NMR splitting patterns) be resolved during characterization?

Methodological Answer:

  • Isotopic Patterns: Analyze bromine’s natural isotopic signature (1:1 ratio for [M]⁺ and [M+2]⁺) in LC/MS to distinguish impurities from true intermediates .
  • Variable Temperature NMR: Resolve overlapping peaks caused by conformational flexibility (e.g., hindered rotation of the ester group) by cooling samples to –40°C .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous protons with neighboring carbons, especially in crowded aromatic regions .

Q. What strategies optimize bioactivity through substituent modifications (e.g., altering bromo/fluoro groups or ester moieties)?

Methodological Answer:

  • SAR Studies: Replace bromine with smaller halogens (e.g., Cl) to reduce steric bulk and enhance solubility, as seen in antibacterial quinoline derivatives .
  • Prodrug Design: Hydrolyze the ethyl ester to a carboxylic acid in vivo, improving bioavailability (e.g., as demonstrated in indole-based antitumor agents) .
  • Hybrid Scaffolds: Introduce azaindole or pyrazole moieties to modulate target binding, leveraging cross-coupling reactions like Sonogashira or Heck .

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